3-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide
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Overview
Description
3-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a cyclopropylmethyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Amidation: The final step involves the formation of the amide bond by reacting the brominated and iodinated benzene derivative with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound for studying biological pathways and molecular interactions.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares a similar brominated benzene ring but differs in the presence of a sulfonamide group and a fluorophenyl substituent.
3-Bromo-5-iodo-N-methylbenzamide: This compound is similar in structure but has a methyl group instead of a cyclopropylmethyl group.
Uniqueness
3-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the cyclopropylmethyl group. This unique combination of substituents can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXAZKHQHBBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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